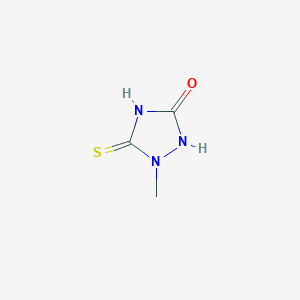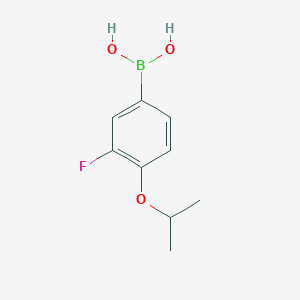
3-氟-4-异丙氧基苯基硼酸
描述
3-Fluoro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and an isopropoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
科学研究应用
3-Fluoro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
生化分析
Biochemical Properties
3-Fluoro-4-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to an organic halide, resulting in the formation of a new carbon-carbon bond. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
The effects of 3-Fluoro-4-isopropoxyphenylboronic acid on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly by facilitating the synthesis of biologically active compounds. These compounds can, in turn, affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesized molecules may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-isopropoxyphenylboronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a palladium-boronic acid complex, which undergoes transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with palladium and the subsequent transmetalation are critical for the compound’s activity in organic synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-4-isopropoxyphenylboronic acid in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or extreme temperatures. Long-term studies on its effects on cellular function are limited, but its role in the synthesis of biologically active molecules suggests that it may have indirect long-term effects on cellular processes .
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-4-isopropoxyphenylboronic acid are not well-characterized. Its role in organic synthesis suggests that it may interact with various enzymes and cofactors involved in metabolic processes. The compound’s ability to participate in the Suzuki-Miyaura coupling reaction indicates that it may influence metabolic flux and metabolite levels by facilitating the synthesis of key intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-isopropoxyphenylboronic acid within cells and tissues are not extensively studied. Its interactions with transporters or binding proteins may play a role in its localization and accumulation. Understanding these interactions is crucial for optimizing its use in biochemical research and organic synthesis .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-isopropoxyphenylboronic acid is not well-documented. Its activity in organic synthesis suggests that it may be localized to specific compartments or organelles where it can interact with target molecules. Post-translational modifications or targeting signals may direct the compound to these specific locations, thereby influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with various reagents under specific conditions. One common method involves the use of copper diacetate and triethylamine in dichloromethane, with molecular sieves to facilitate the reaction . Another method involves the use of sodium carbonate and bis-triphenylphosphine-palladium (II) chloride in 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-4-isopropoxyphenylboronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-4-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluoro and isopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Diacetate and Triethylamine: Used in the synthesis of the compound.
Sodium Carbonate: Used in various coupling reactions.
Major Products Formed
The major products formed from reactions involving 3-Fluoro-4-isopropoxyphenylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The primary mechanism of action of 3-Fluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation and subsequent formation of a carbon-carbon bond . The fluoro and isopropoxy groups can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-isopropoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
3-Fluoro-4-isopropoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluoro and isopropoxy groups can enhance the compound’s stability and influence its interaction with catalysts and other reagents .
属性
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQJUVWZYJYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584278 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-54-8 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



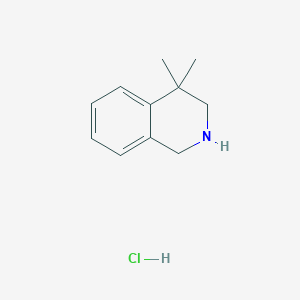
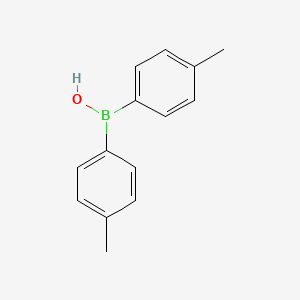
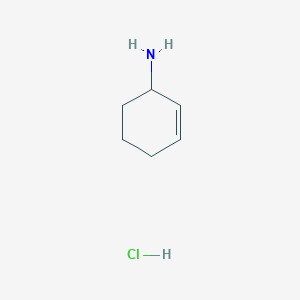

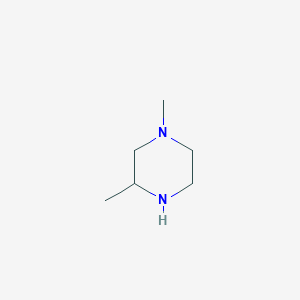
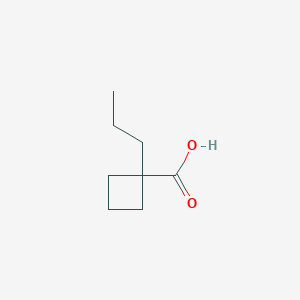
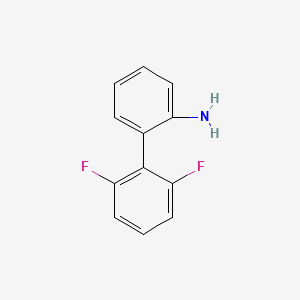

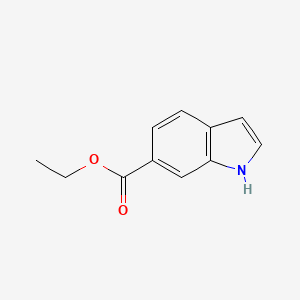
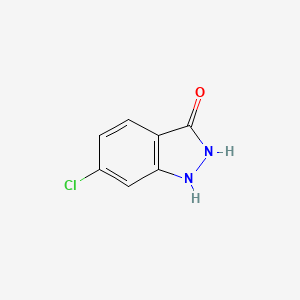
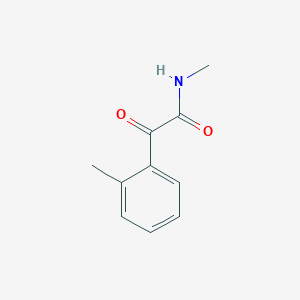
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
